molecular formula C20H17NO3 B14370176 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione CAS No. 90140-32-2

4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione

Cat. No.: B14370176
CAS No.: 90140-32-2
M. Wt: 319.4 g/mol
InChI Key: ZNBGQLUHMVVVGY-UHFFFAOYSA-N
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Description

4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione typically involves multi-step organic reactions. One common approach might include the condensation of benzoyl chloride with a suitable pyrrole precursor under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Utilized in the production of advanced materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-5-phenyl-1H-pyrrole-2,3-dione
  • 4-Benzoyl-5-phenyl-1-(methyl)-1H-pyrrole-2,3-dione
  • 4-Benzoyl-5-phenyl-1-(ethyl)-1H-pyrrole-2,3-dione

Uniqueness

4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione may exhibit unique properties such as enhanced stability, reactivity, or biological activity compared to its analogs. These differences can be attributed to variations in the substituents attached to the pyrrole ring.

Properties

CAS No.

90140-32-2

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-benzoyl-5-phenyl-1-propan-2-ylpyrrole-2,3-dione

InChI

InChI=1S/C20H17NO3/c1-13(2)21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

ZNBGQLUHMVVVGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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